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N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Ligand efficiency Physicochemical property Drug-likeness

Standard kinase inhibitor tool compounds often lack the substitution pattern needed to probe selectivity across Pim, c-Met, and LRRK2 families. This compound fills that gap with a distinct 3-ethyl/N6-cyclopentyl configuration not available in commercial panels. - Low MW (231.30 g/mol) & 17 heavy atoms ideal for fragment-based lead discovery. - Enables definitive selectivity profiling against c-Met, Pim-1/2/3, and LRRK2 WT/G2019S. - High-purity, single-batch material suitable for SAR expansion and analytical reference.

Molecular Formula C12H17N5
Molecular Weight 231.30 g/mol
Cat. No. B4510761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC12H17N5
Molecular Weight231.30 g/mol
Structural Identifiers
SMILESCCC1=NN=C2N1N=C(C=C2)NC3CCCC3
InChIInChI=1S/C12H17N5/c1-2-11-14-15-12-8-7-10(16-17(11)12)13-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,13,16)
InChIKeyNOBOUUGYVLUGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scaffold Overview & Kinase Inhibitor Context


N-Cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1144468-76-7, molecular formula C₁₂H₁₇N₅, MW 231.30 g/mol) is a heterocyclic small molecule belonging to the triazolo[4,3-b]pyridazine class . This scaffold is widely recognized in medicinal chemistry for its ability to act as an ATP-competitive kinase inhibitor, with validated activity against c-Met, Pim-1, LRRK2, and BRD4 bromodomains reported for close structural analogs [1][2]. The compound features a cyclopentylamino substituent at the 6-position and an ethyl group at the 3-position, distinguishing it from more extensively characterized analogs that typically bear aryl or larger cycloalkyl groups at these positions.

Validated scaffold Triazolo[4,3-b]pyridazine core with class-level kinase inhibition evidence
Unique chemotype 3-Ethyl / N6-cyclopentyl pattern not represented in commercial kinase probes
Research utility Supports kinase selectivity profiling and fragment-based lead optimization studies

Generic Substitution Risks


Within the triazolo[4,3-b]pyridazine class, minor structural variations at the 3- and 6-positions produce pronounced shifts in kinase selectivity, potency, and physicochemical properties [1]. For instance, the 3-aryl-6-cyclohexylamino analog (N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine) is a selective Pim-1 inhibitor (IC₅₀ = 340 nM), whereas the 3-thioether-linked quinoline analog SGX523 achieves c-Met IC₅₀ = 4 nM [2]. The target compound's combination of a small 3-ethyl group and a cyclopentylamino N-6 substituent represents a distinct chemical space that is not captured by commercially available in-class tool compounds. Blind substitution with any other triazolo[4,3-b]pyridazine derivative risks altered target engagement, off-target profiles, and inconsistent experimental reproducibility. The quantitative evidence below substantiates why this specific substitution pattern warrants discrete evaluation.

3-Aryl or 3-thioether analogs target different kinases; selectivity profile may not transfer.
N6-cyclohexyl analogs exhibit distinct steric fit; cyclopentyl substitution may alter pocket engagement.
Blind replacement with in-class probes risks altered target engagement and assay variability.

Differentiation vs. Closest Analogs


Molecular Weight and Ligand Efficiency Advantage

The compound has a molecular weight of 231.30 g/mol, which is substantially lower than the most widely used triazolo[4,3-b]pyridazine kinase inhibitors: SGX523 (MW = 359.41), AMG-208 (MW = 371.42), and the Pim-1 probe N-cyclohexyl-3-[3-(trifluoromethyl)phenyl] analog (MW = 361.37) [1]. The cyclopentyl group contributes 69.13 Da versus 83.15 Da for cyclohexyl and 111.21 Da for cyclooctyl (N-cyclooctyl-3-ethyl analog, MW = 273.38) . This ~17–128 Da reduction in molecular weight, combined with the absence of a heavy 3-aryl substituent, offers a favorable starting point for lead optimization where ligand efficiency metrics are critical.

Mol. Weight Profile
Context-dependent
231.30 g/mol
(~36% lower vs SGX523 359.41; ~38% vs AMG-208 371.42)
Supports ligand efficiency indices for hit-to-lead campaigns
Cross-study comparable; no binding data for target compound
Ligand efficiency Physicochemical property Drug-likeness Kinase inhibitor scaffold

3-Ethyl vs. 3-Aryl: Kinase Selectivity

Published SAR on the triazolo[4,3-b]pyridazine series demonstrates that the nature of the 3-position substituent is a critical determinant of kinase selectivity. The 3-aryl series (e.g., compound 24 in Grey et al. 2009, bearing a 3-[3-(trifluoromethyl)phenyl] group) achieves Pim-1 IC₅₀ = 340 nM with high selectivity over other kinases [1]. In contrast, 3-thioether-linked analogs such as SGX523 and SAR125844 are potent, highly selective c-Met inhibitors (IC₅₀ = 4 nM and 4.2 nM, respectively) [2]. The target compound bears a 3-ethyl substituent—a minimal alkyl group absent from all extensively characterized in-class probes. This substitution pattern has not been systematically explored in published SAR studies, representing a distinct and underexplored chemical space that may yield a unique selectivity fingerprint divergent from both the 3-aryl Pim-1 inhibitors and the 3-thioether c-Met inhibitors.

3-Substituent Selectivity
Class-level
3-Ethyl: underexplored selectivity
3-Aryl (cmpd 24): Pim-1 IC₅₀ 340 nM
3-Thioether (SGX523): c-Met IC₅₀ 4 nM
Supports exploration of novel kinase selectivity fingerprint
No direct target compound data; class-level SAR only
Structure-activity relationship Kinase selectivity Triazolopyridazine c-Met Pim-1

N-6 Cyclopentyl vs. Cyclohexyl: Steric Impact

X-ray crystallographic studies of triazolo[4,3-b]pyridazine inhibitors bound to c-Met (SGX523, PDB structures available) and Pim-1 (compound 24) reveal that the N-6 substituent occupies a hydrophobic pocket adjacent to the hinge-binding region . The cyclopentyl ring (5-membered) in the target compound presents a smaller steric footprint and distinct conformational profile compared to the cyclohexyl ring (6-membered) found in the Pim-1 probe (N-cyclohexyl-3-[3-(trifluoromethyl)phenyl] analog) and the cyclooctyl ring (8-membered) in the N-cyclooctyl-3-ethyl analog . The reduced ring size alters the projection angle of the amino linker and may affect the depth of penetration into the hydrophobic pocket. This steric differentiation is a key determinant of kinase selectivity, as demonstrated by the >1,000-fold selectivity of SGX523 for c-Met over 213 other kinases—a property driven in part by precise spatial complementarity between the inhibitor and the target kinase .

N6 Cycloalkyl Sterics
Class-level
Cyclopentyl: ~85 ų
Cyclohexyl: ~100 ų
Cyclooctyl: ~135 ų
Distinct steric profile may affect kinase pocket fit
Inferred from SAR; no binding data for target compound
Cycloalkyl substitution ATP-binding pocket Steric effects Kinase inhibitor design

Triazolopyridazine Core Pharmacophore Validation

The [1,2,4]triazolo[4,3-b]pyridazine core has been extensively validated as a kinase inhibitor pharmacophore across multiple targets. Key quantitative benchmarks include: (i) dual c-Met/Pim-1 inhibitor 4g (Mahmoud et al. 2024) with c-Met IC₅₀ = 0.163 ± 0.01 μM and Pim-1 IC₅₀ = 0.283 ± 0.01 μM [1]; (ii) class II c-Met inhibitor 12e with c-Met IC₅₀ = 0.090 μM, equipotent to Foretinib (IC₅₀ = 0.019 μM) [2]; (iii) BRD4 BD1/BD2 inhibitors with micromolar IC₅₀ values confirmed by X-ray co-crystal structures [3]. These data establish that the triazolo[4,3-b]pyridazine core is capable of engaging diverse kinase and bromodomain targets with quantifiable affinity. The target compound shares this validated core, and its differentiation resides in the specific peripheral substituents (3-ethyl, N6-cyclopentyl) that modulate target preference within this pharmacophoric framework.

Core Pharmacophore
Class-level
Validated across c-Met, Pim-1, BRD4
IC₅₀ range: 0.004–0.340 μM (select probes)
Target compound: no activity reported
Scaffold tractability supports target engagement possibility
Data from analogs; experimental determination required
Kinase inhibition c-Met Pim-1 BRD4 Pharmacophore validation

LogP and Solubility Estimates

Computationally predicted physicochemical properties differentiate the target compound from reference triazolopyridazine inhibitors. While experimental LogP and solubility values for the target compound have not been published, computed descriptors based on the molecular structure (ChemAxon/Chemicalize methodology) suggest a LogP of approximately 2.5–3.2 for the neutral species, with estimated aqueous solubility at pH 7.4 in the range of 0.05–0.5 mg/mL [1]. By comparison, SGX523 has reported experimental solubility of 2.5 mg/mL in DMSO with limited aqueous solubility , and the Pim-1 inhibitor compound 24 was explicitly noted to have poor solubility and permeability that limited its utility [2]. The absence of a 3-aryl group in the target compound may confer a solubility advantage over 3-aryl analogs, though this remains to be experimentally verified.

Computed ADME
Data to verify
Predicted LogP ~2.5–3.2
Predicted aq. solubility ~0.05–0.5 mg/mL (pH 7.4)
Informs solvent selection and assay formulation planning
Computational estimates only; experimental values may differ
LogP Aqueous solubility Drug-likeness ADME Computational prediction

Application Scenarios


Kinase Selectivity Profiling Panel

Given the validated activity of the triazolo[4,3-b]pyridazine core against c-Met (SGX523 IC₅₀ = 4 nM), Pim-1 (compound 24 IC₅₀ = 340 nM), and LRRK2 [1], the target compound is best deployed in a focused biochemical kinase profiling panel. The unique 3-ethyl/N6-cyclopentyl substitution pattern has no precedent in published SAR, making it a valuable probe for interrogating how minimal alkyl substituents at both positions influence kinase selectivity. Procurement for this application should be accompanied by a panel including at minimum c-Met, Pim-1, Pim-2, Pim-3, and LRRK2 wild-type and G2019S mutant .

Fragment-to-Lead & Scaffold Hopping

With a molecular weight of only 231.30 g/mol—substantially lower than all clinically investigated triazolopyridazine kinase inhibitors—this compound is well-suited as a starting point for fragment-based drug discovery (FBDD) or scaffold-hopping programs . Its 17 heavy atoms place it at the upper boundary of fragment space, and the cyclopentyl and ethyl groups provide tractable vectors for structure-guided elaboration. Procurement for FBDD should prioritize high purity (>95%) and availability in 50–100 mg quantities for initial SPR or thermal shift screening.

ADME and Physicochemical Benchmarking

The absence of a 3-aryl group differentiates this compound from all extensively characterized triazolopyridazine Pim-1 and c-Met inhibitors. Comparative experimental determination of LogD₇.₄, kinetic solubility, microsomal stability, and Caco-2 permeability against reference compounds (SGX523, compound 24) would establish whether the 3-ethyl/N6-cyclopentyl configuration confers a measurable ADME advantage . This is particularly relevant given that compound 24 was discontinued due to poor solubility and permeability [1]. Procurement should include the reference comparators to enable side-by-side profiling.

Synthetic Reference Standard & Method Development

As a structurally well-defined member of the triazolo[4,3-b]pyridazin-6-amine subclass, this compound can serve as a synthetic reference standard for analytical method development (HPLC, LC-MS, NMR) and for benchmarking new synthetic routes to N6-cycloalkylamino triazolopyridazines [2]. The CAS registry number (1144468-76-7) and defined molecular formula (C₁₂H₁₇N₅) facilitate unambiguous identity confirmation in procurement and inventory management.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Unique 3-ethyl/N6-cyclopentyl substitution
Biochemical kinase panel (c-Met, Pim, LRRK2 context)
Fragment-based drug discovery
Low molecular weight scaffold
SPR / thermal shift screening
ADME property comparison
Absence of 3-aryl group
LogD, solubility, microsomal stability profiling
Analytical method development
Defined structure and CAS registry
HPLC/LC-MS/NMR identity confirmation
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